molecular formula C9H10ClNO2 B14703552 2-(Chloromethyl)phenyl methylcarbamate CAS No. 22132-64-5

2-(Chloromethyl)phenyl methylcarbamate

Cat. No.: B14703552
CAS No.: 22132-64-5
M. Wt: 199.63 g/mol
InChI Key: OQZWOJQDAQMMMK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)phenyl methylcarbamate is an organic compound with the molecular formula C9H10ClNO2. It is a type of carbamate, which is a class of compounds commonly used in various chemical and industrial applications. Carbamates are known for their versatility and are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)phenyl methylcarbamate typically involves the reaction of 2-(Chloromethyl)phenol with methyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts, such as tin or indium triflate, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)phenyl methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and methylamine.

    Oxidation: The compound can be oxidized to form more complex carbamate derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)phenyl methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)phenyl methylcarbamate involves the inhibition of enzymes that contain serine residues in their active sites. The carbamate group reacts with the serine hydroxyl group, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors, which are used in both pharmaceuticals and pesticides .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl methylcarbamate
  • 2-(Bromomethyl)phenyl methylcarbamate
  • 2-(Chloromethyl)phenyl ethylcarbamate

Uniqueness

2-(Chloromethyl)phenyl methylcarbamate is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for a wide range of substitution reactions. This makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

22132-64-5

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

[2-(chloromethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)13-8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

OQZWOJQDAQMMMK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1CCl

Origin of Product

United States

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